molecular formula C20H19FN4O5S2 B2474628 2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 565192-17-8

2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2474628
CAS No.: 565192-17-8
M. Wt: 478.51
InChI Key: KHMZGAATZFHXNK-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid ( 565192-17-8) is a high-purity chemical compound with a molecular formula of C20H19FN4O5S2 and a molecular weight of 478.52 g/mol . This complex molecule features a 1,2,4-triazole core, a structure known to be associated with diverse biological activities in research applications. Scientific literature indicates that 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, the structural family to which this compound belongs, are of significant research interest due to their wide range of potential pharmacological properties, which include antimicrobial, antifungal, anticancer, antioxidant, and anticonvulsant effects . The specific molecular architecture of this compound incorporates a 4-fluorophenyl group, a morpholine-4-sulfonyl unit, and an acetic acid side chain connected via a sulfanyl linkage, making it a valuable intermediate for medicinal chemistry research and drug discovery programs. The presence of the morpholine ring, a common feature in pharmaceuticals, can influence the compound's solubility and pharmacokinetic properties, while the triazole core provides a versatile scaffold for chemical modification and structure-activity relationship (SAR) studies. This product is supplied for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(3-morpholin-4-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O5S2/c21-15-4-6-16(7-5-15)25-19(22-23-20(25)31-13-18(26)27)14-2-1-3-17(12-14)32(28,29)24-8-10-30-11-9-24/h1-7,12H,8-11,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMZGAATZFHXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>71.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85267999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole derivative that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article summarizes the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20FN3O4S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}_4\text{S}

This structure features a triazole ring, a sulfonyl group, and a fluorophenyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Research has shown that triazole derivatives often possess significant antimicrobial properties. A study evaluating various triazole compounds found that those with sulfonamide groups demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .
    • The specific compound was tested against a range of bacteria, showing promising results against Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity :
    • The compound's structural similarities to known antiviral agents suggest potential efficacy against viruses such as HIV. A related triazole compound demonstrated low cytotoxicity while exhibiting potent antiviral activity against wild-type HIV strains .
    • The mechanism of action may involve inhibition of viral replication through interference with viral enzymes or host cell pathways.
  • Anticancer Properties :
    • Some derivatives of triazoles have shown potential anticancer effects by inducing apoptosis in cancer cells. Research indicates that modifications to the triazole ring can enhance selectivity and potency against cancer cell lines .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving various triazole derivatives, the compound exhibited Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity. For instance, it showed MIC values of 16 µg/mL against Staphylococcus aureus compared to 32 µg/mL for other derivatives lacking the morpholine sulfonyl group .

Case Study 2: Antiviral Screening

A screening of several triazole compounds for antiviral activity revealed that the specific compound inhibited HIV replication with an EC50 value of 0.24 nM, showcasing its potential as a lead candidate for further development in antiviral therapies .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

Biological Activity Tested Against Results
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
AntiviralHIV (wild-type)EC50 = 0.24 nM
AnticancerVarious cancer cell linesInduces apoptosis

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that introduce various functional groups critical for its biological activity. Characterization methods such as NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that compounds similar to 2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibit antimicrobial properties. For example, derivatives of triazole have been shown to possess significant activity against various bacterial strains and fungi. The presence of the morpholine sulfonyl group enhances solubility and bioavailability, making these compounds promising candidates for developing new antimicrobial agents .

Anticancer Properties

Studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. The compound's ability to interact with specific molecular targets involved in cancer pathways has been explored. For instance, similar compounds have shown efficacy in inhibiting tumor growth in vitro across several cancer cell lines, indicating potential for therapeutic development .

Enzyme Inhibition

The structural features of this compound suggest it may act as an inhibitor of certain enzymes involved in metabolic pathways. The sulfonamide group is known to interact with enzyme active sites, potentially leading to the development of new inhibitors for therapeutic applications in diseases like diabetes and hypertension .

Case Studies

StudyFocusFindings
Antimicrobial Activity Assessment Evaluated the efficacy of triazole derivatives against bacterial strainsShowed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotics .
Anticancer Activity Evaluation Tested on various human tumor cell linesDemonstrated substantial growth inhibition rates, highlighting its potential as an anticancer agent .
Enzyme Interaction Studies Investigated enzyme inhibition capabilitiesFound to effectively inhibit specific enzymes linked to metabolic disorders .

Chemical Reactions Analysis

Alkylation at the Sulfanyl Group

The thioether (-S-) linkage undergoes nucleophilic substitution reactions with alkyl halides. A representative example involves S-alkylation using 2-bromo-1-phenylethanone under alkaline conditions:

Reaction Conditions

  • Base: Cs₂CO₃ (1.5 eq)

  • Solvent: DMF, 25°C

  • Time: 24 hours

  • Yield: 61%

Product :
2-{[4-(4-Fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Oxidation of the Thioether to Sulfone

The sulfanyl group is oxidized to sulfone using hydrogen peroxide in acetic acid:

ParameterValue
Oxidizing agent30% H₂O₂
SolventAcetic acid
Temperature55–60°C
Reaction time2–4 hours
YieldNot reported

Product :
Sulfone derivatives show enhanced electrophilicity, improving interactions with biological targets like enzymes .

Functionalization of the Acetic Acid Moiety

The carboxylic acid group participates in condensation and amidation reactions:

Esterification

Conditions :

  • Alcohol: Methanol (excess)

  • Catalyst: H₂SO₄ (cat.)

  • Yield: ~75% (estimated from analogous reactions )

Application : Methyl esters are intermediates for further derivatization.

Amidation with Primary Amines

Example Reaction :

  • Amine: Aniline

  • Coupling agent: EDC/HOBt

  • Solvent: DCM, RT

  • Yield: 68%

Product :
N-Phenyl-2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Microwave-Assisted Modifications

Microwave irradiation significantly accelerates reactions while improving yields:

Reaction TypeConventional TimeMicrowave TimeYield Improvement
S-Alkylation19 hours68 seconds82% → 92%
Amidation12 hours45 seconds65% → 88%

Data adapted from triazole derivative syntheses

Comparative Reactivity of Functional Groups

The compound’s functional groups exhibit the following reactivity hierarchy under standard conditions:

GroupReactivityExample Reaction
Sulfanyl (-S-)High (alkylation/oxidation)S-alkylation with bromoacetophenone
Carboxylic acid (-COOH)Moderate (esterification/amidation)Amide formation with EDC/HOBt
Triazole ringLow (stable under most conditions)No direct substitution observed

Biologically Active Derivatives

Key derivatives and their reported activities:

Derivative Structure ModificationBiological ActivityIC₅₀/EC₅₀
Sulfone analogα-Glucosidase inhibition12.4 μM
Propenamide derivativeAcetylcholinesterase inhibition8.9 μM
Methyl esterAntibacterial (E. coli)MIC = 62.5 μg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Triazole derivatives are widely studied for their bioactivity. Key analogues include:

Compound Name Substituents (Positions 4, 5, 3) Molecular Weight Key Differences vs. Target Compound Biological Activity/Application References
2-({5-[3-(Morpholine-4-Sulfonyl)phenyl]-4-[4-(Trifluoromethoxy)phenyl]-4H-1,2,4-Triazol-3-yl}sulfanyl)-N-(4-Isopropylphenyl)acetamide 4: Trifluoromethoxyphenyl; 5: Morpholine sulfonyl phenyl; 3: Isopropylphenyl acetamide ~600 Acetamide vs. acetic acid; trifluoromethoxy group GPR-17 agonist (anti-glioblastoma) [7]
2-{[4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetic Acid 4: Methoxyphenyl; 5: Phenoxymethyl; 3: Acetic acid 371.41 Phenoxymethyl vs. morpholine sulfonyl phenyl Not reported; likely lower solubility [15]
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3,4-Difluorophenyl)acetamide 4: Methylphenyl; 5: Chlorophenyl; 3: Difluorophenyl acetamide ~450 Chlorophenyl and acetamide vs. fluorophenyl/acetic acid Anticancer candidate (unoptimized) [22]

Key Observations:

  • Bioactivity: The trifluoromethoxy group in the GPR-17 agonist increases steric bulk and electron-withdrawing effects, enhancing receptor affinity but possibly reducing metabolic stability .

Isostructural and Halogen-Substituted Analogues

  • 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)thiazole (4)

    • Contains a chlorophenyl group instead of fluorophenyl.
    • Shows identical crystal packing (P̄1 symmetry) but reduced bioactivity due to higher lipophilicity .
  • 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)thiazole (5)

    • Fluorine at all aromatic positions improves metabolic stability but may increase toxicity risks .

Structural Implications:

  • Halogen substitution (F vs. Cl) minimally affects crystal structure but significantly alters pharmacokinetics. The target compound’s single fluorophenyl group balances stability and safety.

Q & A

Q. What are the recommended synthesis and purification strategies for this compound?

A multi-step synthesis is typically employed, starting with Suzuki-Miyaura coupling to introduce the 3-(morpholine-4-sulfonyl)phenyl group to the triazole core . Thioether formation between the triazole-thiol intermediate and bromoacetic acid is critical; this step may require anhydrous conditions and catalysts like K₂CO₃ in DMF . Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%) . Optimization using Design of Experiments (DoE) can reduce reaction steps and improve yields .

Q. Which characterization techniques are most effective for confirming its structure?

  • X-ray crystallography : Resolves crystal packing and confirms substituent orientation (e.g., morpholine sulfonyl group geometry) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the acetic acid moiety (δ 3.8–4.2 ppm for -SCH₂COO-) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₉FN₄O₄S₂: 487.0894) .

Q. How can computational modeling guide its initial development?

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict electronic properties and reactive sites, such as the electrophilic triazole ring . Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases), prioritizing substituents for SAR studies .

Advanced Research Questions

Q. How do structural modifications influence its bioactivity?

SAR Methodology :

  • Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Substitute the morpholine sulfonyl group with piperazine sulfonamide to alter solubility (logP reduction by ~0.5 units) .
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to quantify substituent effects .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

The triazole’s N2 position is nucleophilic, attacking electrophiles (e.g., alkyl halides) via SN2 pathways. Kinetic studies (UV-Vis monitoring at 280 nm) reveal rate dependence on solvent polarity (DMF > THF) and base strength (DBU > K₂CO₃) . Transition-state modeling (IRC analysis) identifies steric hindrance from the morpholine group as a rate-limiting factor .

Q. How should researchers address contradictory data in solubility studies?

  • Statistical analysis : Apply ANOVA to distinguish experimental error (e.g., pH variations in solubility assays) from true variability .
  • Cross-validation : Replicate measurements using orthogonal methods (e.g., shake-flask vs. potentiometric titration) .
  • Meta-analysis : Compare datasets from analogs (e.g., triazoles with cycloheptyl vs. morpholine groups) to identify trends .

Q. What strategies improve its solubility and bioavailability?

  • Salt formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate (solubility >10 mg/mL in PBS) .
  • Prodrug design : Esterify the acetic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. Are there alternative synthetic routes to bypass low-yield intermediates?

  • Flow chemistry : Continuous synthesis under high pressure (20 bar) reduces reaction time for triazole formation by 40% .
  • Microwave-assisted synthesis : Accelerates Suzuki coupling (150°C, 10 min) with 15% higher yield compared to conventional heating .

Q. How do heterogeneous reaction conditions impact scalability?

Solid-supported catalysts (e.g., Pd/C) enable efficient recycling in cross-coupling reactions, reducing Pd waste by 90% . Particle size analysis (laser diffraction) optimizes slurry stability during large-scale thioether synthesis .

Q. What are the dominant degradation pathways under physiological conditions?

  • Oxidative degradation : LC-MS identifies sulfoxide derivatives (m/z +16) formed via morpholine sulfonyl group oxidation .
  • Hydrolytic cleavage : Phosphate buffer (pH 7.4) promotes triazole ring opening at 37°C, monitored by TLC (Rf shift from 0.6 to 0.3) .

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